molecular formula C22H38N2O5 B2793136 N-Cyclohexylcyclohexanaminium 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate CAS No. 4677-75-2

N-Cyclohexylcyclohexanaminium 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate

Cat. No. B2793136
CAS RN: 4677-75-2
M. Wt: 410.5 g/mol
InChI Key: RAVPEAYKLPOILD-UHFFFAOYSA-N
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Description

The compound contains a tert-butoxycarbonyl group , which is a common protecting group in organic chemistry. It’s used to prevent certain functional groups from reacting until the desired steps are completed .


Synthesis Analysis

Tertiary butyl esters, like the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The tert-butoxycarbonyl group is a bulky group that can influence the stereochemistry of reactions . Its size and shape can affect how it interacts with other molecules and can influence the course of reactions .


Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its unique reactivity pattern . It’s often used in chemical transformations, and it has relevance in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. The tert-butoxycarbonyl group, for example, is a bulky group that can influence the physical and chemical properties of the compound .

Mechanism of Action

The mechanism of action of N-Cyclohexylcyclohexanaminium 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound has been shown to inhibit the growth of tumors by blocking the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound has been shown to inhibit the growth of tumors by blocking the cell cycle. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-Cyclohexylcyclohexanaminium 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to be an efficient catalyst in the synthesis of chiral compounds. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.

Future Directions

There are several future directions for the study of N-Cyclohexylcyclohexanaminium 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate. One potential direction is to study the potential use of this compound as an anticancer agent in combination with other drugs. Another potential direction is to study the potential use of this compound in the synthesis of other compounds. In addition, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-Cyclohexylcyclohexanaminium 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate involves the reaction of pyrrolidine with tert-butoxycarbonyl chloride, followed by the addition of Dicyclohexylamine. The resulting product is then purified by column chromatography to obtain a pure form of this compound. This process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-Cyclohexylcyclohexanaminium 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate has been widely used in scientific research for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, which can lead to their death. In addition, this compound has been shown to inhibit the growth of tumors in animal models.
In the field of chemistry, this compound has been used as a catalyst in various reactions. Studies have shown that this compound can catalyze the synthesis of various compounds, including lactones and esters. In addition, this compound has been shown to be an efficient catalyst in the synthesis of chiral compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexylammonium (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate involves the protection of the carboxylic acid group, followed by the formation of the pyrrolidine ring and the deprotection of the Boc group. The final step involves the formation of the dicyclohexylammonium salt.", "Starting Materials": [ "L-proline", "tert-butyl chloroformate", "dicyclohexylamine", "sodium hydroxide", "acetic acid", "ethyl acetate", "brine", "magnesium sulfate", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: L-proline is reacted with tert-butyl chloroformate in the presence of dicyclohexylamine to form (S)-tert-butoxycarbonyl-5-oxopyrrolidine-2-carboxylic acid.", "Step 2: The carboxylic acid group is protected by reacting with dicyclohexylamine in the presence of sodium hydroxide to form the dicyclohexylammonium salt of (S)-tert-butoxycarbonyl-5-oxopyrrolidine-2-carboxylic acid.", "Step 3: The protected acid is reacted with acetic acid and ethyl acetate to form the corresponding ester.", "Step 4: The ester is deprotected by reacting with methanol in the presence of sodium hydroxide to form (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid.", "Step 5: The acid is reacted with dicyclohexylamine to form the dicyclohexylammonium salt of Dicyclohexylammonium (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate.", "Step 6: The salt is purified by recrystallization from diethyl ether." ] }

CAS RN

4677-75-2

Molecular Formula

C22H38N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

dicyclohexylazanium;1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C12H23N.C10H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,13,14)

InChI Key

RAVPEAYKLPOILD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

solubility

not available

Origin of Product

United States

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